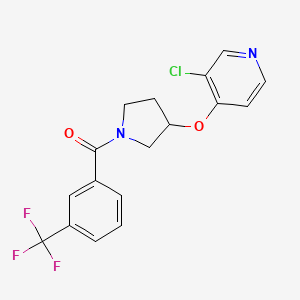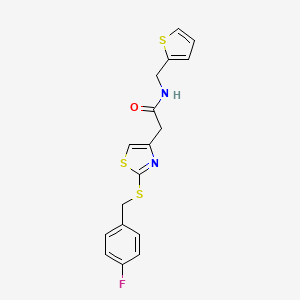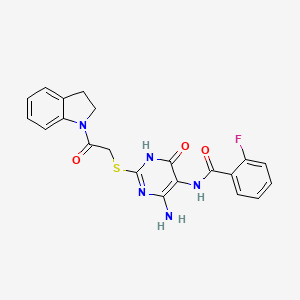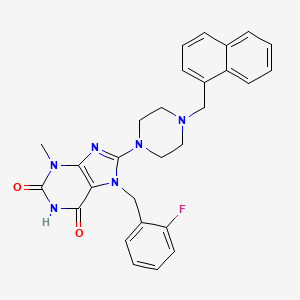
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule with potential applications in various scientific fields. It combines a pyrrolidine core with a trifluoromethyl-substituted aromatic group and a chloropyridinyl ether substituent, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Formation of the Pyrrolidine Core: Starting from commercially available 4-chloropyridine, an etherification reaction with an appropriate pyrrolidine derivative is performed under basic conditions (e.g., sodium hydride or potassium carbonate) to form the 3-((3-Chloropyridin-4-yl)oxy)pyrrolidine.
Trifluoromethylation: The introduction of the trifluoromethyl group onto the phenyl ring can be achieved via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide and a strong base (e.g., cesium carbonate).
Industrial Production Methods
Industrial production may involve optimizing the synthetic route to increase yield and efficiency, often through catalyst selection, solvent optimization, and temperature control. The steps are scaled up from laboratory conditions to industrial reactors, ensuring safety and consistency in the product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation at the pyrrolidine nitrogen to form an N-oxide, often using agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can target the trifluoromethyl group to replace it with a different substituent, using reagents like borane or lithium aluminum hydride.
Substitution: The chloropyridinyl ether can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Borane, lithium aluminum hydride
Substitution: Sodium hydride, potassium carbonate
Major Products
Oxidation: (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone N-oxide
Reduction: (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone
Substitution: Varies depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules due to its reactivity and functional groups. It is particularly useful in the synthesis of heterocyclic compounds and as an intermediate in drug discovery.
Biology and Medicine
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for pharmacological studies. Its trifluoromethyl group often imparts metabolic stability, which is valuable in medicinal chemistry for the design of therapeutic agents.
Industry
In industrial applications, it could be used as an additive in materials science, particularly for enhancing the properties of polymers and coatings due to its unique chemical structure.
作用机制
The compound's mechanism of action in biological systems can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the chloropyridinyl ether moiety can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.
相似化合物的比较
(3-(Chlorophenyl)pyrrolidine): Similar pyrrolidine core, but lacking the trifluoromethyl group, resulting in different reactivity and biological activity.
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine):
(3-(trifluoromethyl)phenyl)methanone: Does not have the pyrrolidine or chloropyridinyl ether groups, which impacts its use in synthesis and reactivity.
The uniqueness of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone lies in its multifunctional structure, combining diverse reactive sites that facilitate a broad range of chemical reactions and applications in various fields.
属性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c18-14-9-22-6-4-15(14)25-13-5-7-23(10-13)16(24)11-2-1-3-12(8-11)17(19,20)21/h1-4,6,8-9,13H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLPUZUEKIZVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chlorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2448623.png)
![1-methyl-3-(3-methylbutyl)-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448624.png)
![Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2448625.png)
![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2448626.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2448631.png)

![N-(3-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2448634.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2448637.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-3-carboxamide](/img/structure/B2448640.png)
![4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2448641.png)
![2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2448643.png)

![1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)](/img/structure/B2448646.png)
